molecular formula C10H13NO3 B13033631 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL

Cat. No.: B13033631
M. Wt: 195.21 g/mol
InChI Key: ZNJZGKGERMMBKM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound’s IUPAC name derives from its bicyclic benzodioxin system and aminoethanol side chain. The benzodioxin moiety consists of a benzene ring fused to a 1,4-dioxane ring, creating a 2H,3H-benzodioxin structure. The numbering begins at the oxygen atom in the dioxane ring, with the fused benzene ring contributing positions 3 and 4. The aminoethanol group (-NH₂-CH₂-CHOH-) attaches at position 6 of the benzodioxin system.

The full IUPAC name is 2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-ol , reflecting:

  • The 2-amino group on the ethanol backbone.
  • The 1-(2,3-dihydrobenzo[b]dioxin-6-yl) substituent, indicating the benzodioxin’s position and hydrogenation state.
  • The ethan-1-ol suffix, denoting the two-carbon alcohol chain.

Structural analysis reveals a planar benzodioxin ring connected to a chiral carbon in the aminoethanol side chain, which introduces stereoisomerism (discussed in Section 1.4).

Alternative Nomenclatural Representations (CAS, PubChem, INCI)

Alternative identifiers and registry numbers facilitate cross-referencing across databases:

Identifier Type Value Source
CAS Registry Number 4384-99-0
PubChem CID Not yet assigned N/A
Enamine Registry ENAH30473D77
MDL Number MFCD03764435

Synonyms include:

  • 2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol
  • 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₃NO₃ corresponds to:

  • 10 carbon atoms : 6 from the benzodioxin ring and 4 from the aminoethanol chain.
  • 13 hydrogen atoms : Distributed across the aromatic and aliphatic regions.
  • 1 nitrogen atom : From the primary amine group.
  • 3 oxygen atoms : Two in the dioxane ring and one in the hydroxyl group.

The molecular weight, calculated as:
$$
(10 \times 12.01) + (13 \times 1.01) + (14.01) + (3 \times 16.00) = 195.22 \, \text{g/mol}
$$
matches experimental data from Enamine.

Isomeric Forms and Stereochemical Considerations

The compound exhibits chirality at the C1 position of the ethanol chain (bearing the hydroxyl and amino groups). This generates two enantiomers:

Configuration R/S Designation
(R)-enantiomer C1 = R
(S)-enantiomer C1 = S

Current literature does not specify whether the compound is synthesized as a racemic mixture or in an enantiopure form. The benzodioxin ring’s fused structure imposes planarity, limiting conformational flexibility, while the aminoethanol side chain allows rotational freedom around the C-C bonds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2

InChI Key

ZNJZGKGERMMBKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with ethylene oxide in the presence of a strong base to form the intermediate compound, which is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL" to three structurally related heterocyclic derivatives from HETEROCYCLES, Vol. 60, No. 4 (2003) . These analogs share fused aromatic systems but differ in substituents, enabling insights into substituent effects on properties.

Table 1: Key Physicochemical and Spectral Comparisons

Compound Name (ID) Core Structure Substituents Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δH)
Target Compound Benzo[3,4-E]1,4-dioxin -NH₂, -OH (ethanolamine) Not reported Not reported Not reported
2-(4-Fluorophenyl)-2-methyl derivative (8p) Furo[3,2-c]pyrano[3,4-e]benzopyran -F, -CH₃ 200–201 1732 (C=O), 1627 (Ar) 1.92 (s, CH₃), 7.08–8.13 (Ar-H)
2-(4-Chlorophenyl)-2-methyl derivative (8q) Furo[3,2-c]pyrano[3,4-e]benzopyran -Cl, -CH₃ 230–231 1739 (C=O), 1628 (Ar) 1.92 (s, CH₃), 7.30–8.12 (Ar-H)
2,7-Dimethyl derivative (8g) Furo[3,2-c]pyrano[3,4-e]pyran -CH₃ (×2) 176–178 1720 (C=O), 1640 (Ar) 1.88 (s, CH₃), 2.37 (s, CH₃), 6.21 (s)

Key Observations:

Substituent Effects on Melting Points: Halogenated derivatives (8p, 8q) exhibit higher melting points (200–231°C) compared to non-halogenated analogs (8g: 176–178°C), likely due to increased molecular symmetry and halogen-mediated crystal packing . The target compound’s aminoethanol substituent may lower its melting point due to reduced symmetry and enhanced solubility.

Spectral Signatures: IR Spectroscopy: All analogs show strong C=O stretches (~1720–1739 cm⁻¹), absent in the target compound due to its lack of ketone groups. The target’s amino and hydroxyl groups would instead produce N-H/O-H stretches (~3300–3500 cm⁻¹) . ¹H NMR: Aromatic protons in halogenated derivatives (8p, 8q) resonate downfield (δ 7.08–8.13) due to electron-withdrawing effects, whereas methyl groups appear as singlets (δ 1.88–1.92). The target compound’s ethanolamine moiety would likely show broad signals for -NH₂ and -OH protons (δ 1.5–5.0) .

However, this may reduce thermal stability relative to halogenated derivatives .

Research Findings and Limitations

  • Structural Insights : The benzo-dioxin core in the target compound shares similarities with furopyran derivatives (e.g., 8p, 8q, 8g), but its substitution pattern diverges significantly, limiting direct extrapolation of properties .
  • Data Gaps: No experimental data (e.g., melting point, spectral profiles) for the target compound are available in the provided evidence. Comparisons rely on substituent-driven trends from analogs.

Biological Activity

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL is a compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article explores its biological activity, synthesizing data from diverse research sources to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H13_{13}NO3_{3}
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1178439-27-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and other therapeutic applications.

Cytotoxic Activity

Research indicates that derivatives of the benzodioxin structure exhibit notable cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL have demonstrated significant inhibitory effects on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The most potent compounds in related studies showed IC50_{50} values below 20 μM, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

While specific mechanisms for 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL are still under investigation, similar compounds have been shown to induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been found to disrupt cell cycle progression.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in related studies.

Case Studies

Several case studies highlight the effectiveness of benzodioxin derivatives:

  • Study on Benzodioxin Derivatives :
    • A series of synthesized benzodioxin compounds were tested for cytotoxicity against MCF-7 and HCT-116 cell lines.
    • Results indicated that the presence of certain functional groups enhanced cytotoxicity; for example, compounds with amino and oxazole moieties showed improved activity .
  • Screening for Anti-Cancer Activity :
    • A screening assay developed for Type III secretion system inhibitors included derivatives of benzodioxins.
    • The study found that specific modifications to the benzodioxin structure could significantly enhance anti-cancer properties while reducing cytotoxic effects on normal cells .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50_{50} (μM)Observations
Compound 9HCT-11616.19 ± 1.35High cytotoxicity comparable to doxorubicin
Compound 9MCF-717.16 ± 1.54Significant inhibition of proliferation
Related BenzodioxinsVarious< 60Noteworthy cytotoxic activities observed

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